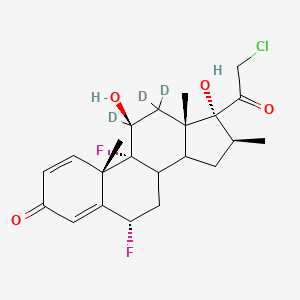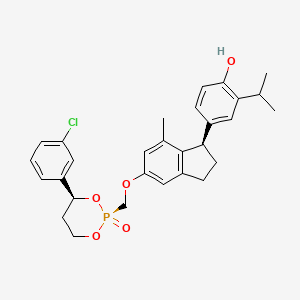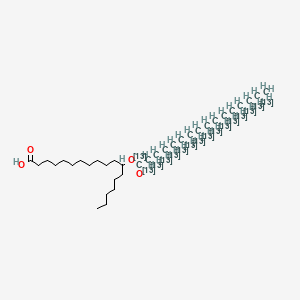
12-Pahsa-13C16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Pahsa-13C16 is a compound that is labeled with carbon-13, a stable isotope of carbon. It is a derivative of 12-Pahsa, which stands for 12-palmitic acid hydroxy stearic acid. This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Pahsa-13C16 involves the incorporation of carbon-13 into the 12-Pahsa molecule. This is typically achieved through isotopic labeling techniques, where stable heavy isotopes of elements like carbon are incorporated into the molecule during the synthesis process . The specific reaction conditions and synthetic routes can vary, but they generally involve the use of specialized reagents and catalysts to facilitate the incorporation of the carbon-13 isotope .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of advanced equipment and techniques to ensure the efficient and accurate incorporation of carbon-13 into the 12-Pahsa molecule. This often requires stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Pahsa-13C16 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents and catalysts .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
12-Pahsa-13C16 has a wide range of applications in scientific research. In chemistry, it is used as a tracer for quantitation during the drug development process . In biology, it is used to study metabolic pathways and the effects of isotopic labeling on biological systems . In medicine, it has potential therapeutic applications due to its anti-diabetic and anti-inflammatory properties . Additionally, it is used in industrial research to develop new materials and processes .
Wirkmechanismus
The mechanism of action of 12-Pahsa-13C16 involves its interaction with specific molecular targets and pathways in the body. It has been shown to activate G protein-coupled receptor 40 (GPR40), which mediates its effects on insulin secretion and sensitivity . This activation leads to improved glucose homeostasis and reduced inflammation, making it a promising compound for the treatment of metabolic disorders .
Vergleich Mit ähnlichen Verbindungen
12-Pahsa-13C16 is unique compared to other similar compounds due to its isotopic labeling with carbon-13. This labeling allows for more precise and accurate studies of its effects and mechanisms of action . Similar compounds include other isotopically labeled fatty acids, such as palmitic acid-13C16 and oleic acid-13C16 . These compounds share some similar properties and applications but differ in their specific structures and effects .
Eigenschaften
Molekularformel |
C34H66O4 |
|---|---|
Molekulargewicht |
554.8 g/mol |
IUPAC-Name |
12-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoyloxyoctadecanoic acid |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1+1,3+1,5+1,7+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,20+1,23+1,27+1,31+1,34+1 |
InChI-Schlüssel |
XXHBLSWAKHZVLN-MSFQUOAZSA-N |
Isomerische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


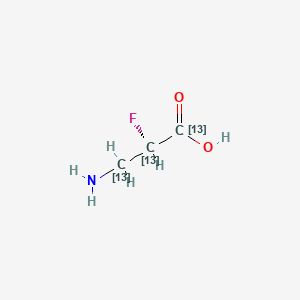
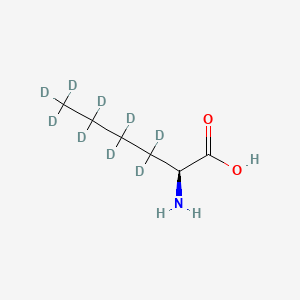
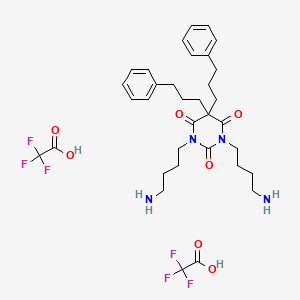
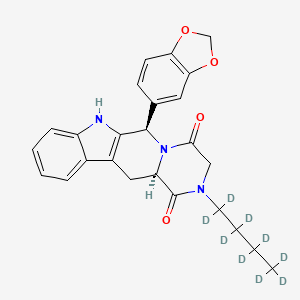
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)

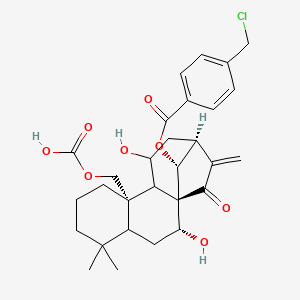
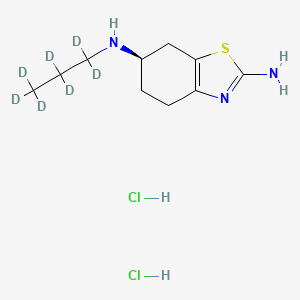
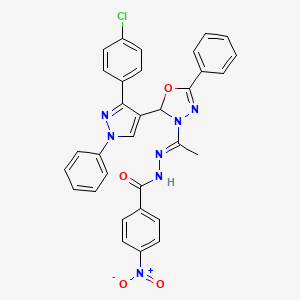
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
